4-cyclopropyl-3-methoxybenzoic acid
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Overview
Description
4-cyclopropyl-3-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the fourth position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzoic acid is coupled with a cyclopropyl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions, leading to the formation of 4-cyclopropyl-3-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-cyclopropyl-3-carboxybenzoic acid.
Reduction: 4-cyclopropyl-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyclopropyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The methoxy and cyclopropyl groups contribute to its binding affinity and specificity by fitting into hydrophobic pockets or forming hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
4-cyclopropyl-3-hydroxybenzoic acid: Hydroxy group instead of methoxy group.
4-cyclopropyl-3-methylbenzoic acid: Methyl group instead of methoxy group.
Uniqueness
4-cyclopropyl-3-methoxybenzoic acid is unique due to the specific positioning of the cyclopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
1252903-19-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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